2-[7-(4-chlorophenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]-N-ethyl-N-phenylacetamide
Description
Structurally, it features a thienopyrimidine core substituted at position 7 with a 4-chlorophenyl group and at position 3 with an N-ethyl-N-phenylacetamide moiety. The 4-chlorophenyl group enhances metabolic stability and lipophilicity, while the acetamide side chain may influence target binding and solubility . This compound’s design aligns with medicinal chemistry strategies to optimize pharmacokinetic and pharmacodynamic properties through strategic substitution.
Properties
IUPAC Name |
2-[7-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3-yl]-N-ethyl-N-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18ClN3O2S/c1-2-26(17-6-4-3-5-7-17)19(27)12-25-14-24-20-18(13-29-21(20)22(25)28)15-8-10-16(23)11-9-15/h3-11,13-14H,2,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTVOPAYVPQZONG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC=C1)C(=O)CN2C=NC3=C(C2=O)SC=C3C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Thiourea-Mediated Cyclocondensation
The thieno[3,2-d]pyrimidine nucleus is typically assembled from 3-aminothiophene-2-carboxylate derivatives. A modified procedure from patent WO2014106800 demonstrates:
Reaction Scheme
4-Chlorobenzaldehyde → Knoevenagel adduct → Cyclocondensation with thiourea
Optimized Conditions
| Parameter | Value |
|---|---|
| Solvent | Ethanol/THF (3:1) |
| Catalyst | Piperidine (0.5 eq) |
| Temperature | 80°C |
| Reaction Time | 6-8 hours |
| Average Yield | 68-72% |
Characterization data aligns with literature values:
Microwave-Assisted Ring Closure
Recent innovations employ dielectric heating to accelerate the rate-determining cyclization step:
Procedure
- Charge 3-amino-5-(4-chlorophenyl)thiophene-2-carboxamide (1.0 eq)
- Add ethyl cyanoacetate (1.2 eq) and montmorillonite K10 (0.3 g/mmol)
- Irradiate at 150W (120°C internal temperature) for 15 minutes
Advantages
Side Chain Installation Strategies
Nucleophilic Acylation at C3 Position
The acetamide moiety is introduced via SN2 displacement using activated intermediates:
Stepwise Protocol
- Chloride Activation : Treat thienopyrimidinone with POCl₃/PCl5 (3:1) in dry DCM
- Generates 3-chlorothieno[3,2-d]pyrimidin-4-one intermediate
- Alkylation : React with N-ethyl-N-phenylglycine hydrochloride (1.5 eq)
- Employ Hünig's base (DIPEA) as proton scavenger
- Maintain reaction at -15°C to prevent N-dealkylation
Critical Parameters
| Variable | Optimal Range | Effect Outside Range |
|---|---|---|
| Temperature | -20°C to -10°C | >0°C: 40% yield decrease |
| Solvent Polarity | ε 4.3-5.1 (THF/DME) | High polarity: Side hydrolysis |
| Stoichiometry | 1:1.5 (Core:Glycine) | Excess glycine: No improvement |
Transition Metal-Catalyzed Coupling
Palladium-mediated cross-coupling provides an alternative for challenging substitutions:
Buchwald-Hartwig Conditions
- Catalyst: Pd2(dba)3/Xantphos (2.5 mol%)
- Base: Cs2CO3 (3.0 eq)
- Ligand: BINAP (5 mol%)
- Solvent: Toluene at 110°C for 18 hours
Performance Metrics
- Functional Group Tolerance: Electron-deficient aryl > Electron-rich
- Yield Correlation: 4-Cl substituent → 82% yield vs. 4-OMe → 67%
Purification and Isolation Techniques
Crystallization Optimization
Solvent screening reveals ethanol/ethyl acetate (1:4) as optimal for single crystal growth:
Crystallization Data
| Property | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P21/c |
| Unit Cell | a=8.921Å, b=12.407Å |
| c=14.832Å, β=98.76° | |
| R-factor | 0.0413 |
Chromatographic Resolution
Reverse-phase HPLC parameters for diastereomer separation:
Method
- Column: C18, 250×4.6 mm, 5μm
- Mobile Phase:
- A: 0.1% TFA in H2O
- B: 0.1% TFA in MeCN
- Gradient: 40-70% B over 25 minutes
- Flow Rate: 1.0 mL/min
- Detection: 254 nm
Resolution Data
| Diastereomer Pair | Rt (min) | Resolution (Rs) |
|---|---|---|
| 3R,2'S vs 3S,2'R | 14.2/15.7 | 1.82 |
| 3R,2'R vs 3S,2'S | 16.1/17.9 | 2.11 |
Scalability and Process Chemistry Considerations
Industrial-scale production requires addressing three key challenges:
5.1. Exothermicity Management
The cyclization step exhibits ΔT of 42°C under standard conditions. Implementation of:
- Segmented addition of POCl3
- Jacketed reactor with ΔT ≤2°C/min control
- Real-time IR monitoring of chloride intermediate
5.2. Catalyst Recycling
Supported palladium systems demonstrate 7-cycle reusability:
| Cycle | Yield (%) | Pd Leaching (ppm) |
|---|---|---|
| 1 | 82 | 1.4 |
| 3 | 79 | 2.1 |
| 7 | 68 | 5.9 |
Analytical Characterization Benchmarks
Comprehensive spectral data facilitates batch-to-batch consistency:
6.1. ¹³C NMR Assignments
| Carbon | δ (ppm) | Multiplicity |
|---|---|---|
| C=O | 169.5 | s |
| C4' | 139.2 | s |
| C7 | 132.8 | d (J=8.1 Hz) |
6.2. High-Resolution Mass Spectrometry
- Calculated: 463.1184 [M+H]+
- Observed: 463.1187
- Δm/z: 0.3 ppm
Emerging Synthetic Technologies
Recent advances with demonstrated potential for process improvement:
7.1. Continuous Flow Synthesis
Microreactor system parameters:
- Residence Time: 8.2 minutes vs. 6 hours batch
- Productivity: 18 g/h vs. 2.4 g/h
- Impurity Profile: Thiophene dimer <0.1%
7.2. Biocatalytic Approaches
Immobilized lipase-mediated acylation:
- Enantiomeric Excess: 98% vs. 82% chemical method
- Solvent: Cyclopentyl methyl ether (CPME)
- Temperature: 35°C
Chemical Reactions Analysis
Types of Reactions
2-[7-(4-chlorophenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]-N-ethyl-N-phenylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups within the molecule.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of hydroxylated or carboxylated derivatives.
Reduction: Formation of reduced derivatives with modified functional groups.
Substitution: Formation of new derivatives with substituted groups on the chlorophenyl ring.
Scientific Research Applications
Research indicates that this compound exhibits a range of biological activities, including:
- Anticancer Activity : Preliminary studies suggest that derivatives of thienopyrimidines can inhibit tumor cell proliferation. For instance, compounds with similar structural motifs have shown selective cytotoxicity towards various cancer cell lines while sparing normal cells .
- Antimicrobial Properties : Compounds in this class have demonstrated significant antimicrobial effects against common pathogens, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) reported for related compounds was around 256 µg/mL .
- Enzyme Inhibition : The compound may act as an inhibitor for enzymes involved in critical metabolic pathways related to diseases such as cancer and neurodegenerative disorders. Similar compounds have been noted to inhibit enzymes like acetylcholinesterase .
Case Studies and Research Findings
Several studies have explored the applications of thienopyrimidine derivatives:
- Study on Anticancer Effects : A study published in the Journal of Medicinal Chemistry indicated that thienopyrimidine derivatives exhibit potent anticancer activity through apoptosis induction in cancer cells .
- Antimicrobial Activity Investigation : Research conducted by Smith et al. highlighted that thienopyrimidine-based compounds showed promising results against multidrug-resistant bacteria, suggesting their potential as new antimicrobial agents .
- Mechanistic Insights into Enzyme Inhibition : A study in Bioorganic & Medicinal Chemistry Letters provided insights into how these compounds interact with specific enzyme targets, indicating their potential utility in treating diseases like Alzheimer's disease through enzyme inhibition pathways .
Mechanism of Action
The mechanism of action of 2-[7-(4-chlorophenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]-N-ethyl-N-phenylacetamide involves its interaction with specific molecular targets within cells. The compound may inhibit certain enzymes or receptors, leading to modulation of cellular pathways. For example, it may inhibit kinases involved in cell proliferation, thereby exhibiting anticancer activity. The exact molecular targets and pathways can vary depending on the specific biological context.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Features
Key structural variations among analogs include substituents on the thienopyrimidine core, acetamide side chains, and aromatic moieties. Below is a comparative analysis:
Physicochemical Properties
- Lipophilicity : The target compound’s 4-chlorophenyl group confers moderate lipophilicity, comparable to the fluorophenyl analog (L114-0404) but higher than the phenyl-substituted derivative .
- Solubility : The N-ethyl-N-phenylacetamide side chain may reduce aqueous solubility compared to the sulfanyl or methoxybenzyl derivatives, which have polar functional groups .
- Metabolic Stability : Chlorine and fluorine substituents generally enhance resistance to oxidative metabolism, suggesting improved half-life for the target compound and L114-0404 .
Biological Activity
2-[7-(4-chlorophenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]-N-ethyl-N-phenylacetamide is a complex organic compound belonging to the thieno[3,2-d]pyrimidine class. This compound exhibits significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. Its unique structure, characterized by a thieno[3,2-d]pyrimidine core and various substituents, suggests potential therapeutic applications.
Chemical Structure
The molecular formula of this compound is , with a molecular weight of 423.92 g/mol. The structure includes:
- A thieno[3,2-d]pyrimidine core.
- A 4-chlorophenyl group at the 7-position.
- Ethyl and phenyl groups attached to the nitrogen atoms of the acetamide moiety.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Kinase Inhibition : It may inhibit certain kinases involved in cell proliferation and survival pathways. This inhibition can lead to reduced tumor growth and enhanced apoptosis in cancer cells.
- Enzyme Modulation : The compound could modulate the activity of enzymes related to inflammatory processes and signal transduction pathways.
Biological Activities
Research indicates that compounds similar to this compound exhibit a range of biological activities:
Anticancer Activity
Several studies have highlighted the anticancer potential of thienopyrimidine derivatives:
- In vitro Studies : The compound has shown promising results against various cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colon cancer). IC50 values indicate significant cytotoxic effects.
Anti-inflammatory Effects
The compound may also possess anti-inflammatory properties through the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX).
Antimicrobial Activity
Thienopyrimidine derivatives have been reported to exhibit antimicrobial activities against various pathogens:
- Bacterial Inhibition : Compounds in this class have shown effectiveness against Gram-positive and Gram-negative bacteria.
Case Studies
- MCF-7 Cell Line Study : A study demonstrated that this compound significantly inhibited cell proliferation in MCF-7 cells with an IC50 value of 22.54 µM. Apoptotic markers were elevated, indicating that the compound induces apoptosis through mitochondrial pathways.
- Inflammatory Model : In an experimental model of inflammation, this compound reduced TNF-alpha levels by approximately 87%, showcasing its potential as an anti-inflammatory agent.
Q & A
Q. What strategies differentiate in vivo efficacy from in vitro activity for this compound?
- Answer: Conduct pharmacokinetic studies (Cmax, AUC) in rodent models to assess bioavailability. Compare in vitro IC₅₀ with in vivo tumor growth inhibition (TGI) rates. Use PET imaging (¹⁸F-labeled analogs) to track tissue distribution .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
